molecular formula C20H13F5N2O2 B2781146 N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946221-56-3

N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2781146
CAS No.: 946221-56-3
M. Wt: 408.328
InChI Key: CTMXJNDQCXMVHU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a dihydropyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-16-7-6-14(10-17(16)22)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMXJNDQCXMVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorine atoms. One common method involves the reaction of 3,4-difluoroaniline with a suitable dihydropyridine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated dihydropyridines and benzyl derivatives. Examples are:

Uniqueness

What sets N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart is its specific arrangement of fluorine atoms and the presence of both a dihydropyridine ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. The presence of fluorinated groups is known to enhance biological activity through increased metabolic stability and improved lipophilicity. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H12F5N2O2\text{C}_{16}\text{H}_{12}\text{F}_5\text{N}_2\text{O}_2

It features:

  • Dihydropyridine core : Important for various biological interactions.
  • Fluorinated phenyl groups : Enhance binding affinity and metabolic stability.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group enhances interactions with enzyme active sites, increasing inhibitory potency.
  • Receptor Modulation : It may act on various receptors involved in signaling pathways relevant to inflammation and cancer progression.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7
COX-2 InhibitionCOX-215.0
Lipoxygenase InhibitionLOX-1512.5

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated through the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment strategies. The dual inhibition of AChE and butyrylcholinesterase (BChE) suggests potential for cognitive enhancement in neurodegenerative disorders.

Discussion

The incorporation of trifluoromethyl and difluorophenyl moieties in the structure of this compound significantly contributes to its biological activity. These modifications enhance lipophilicity, allowing better penetration into biological membranes and improved interaction with target proteins.

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